Disodium hydrogen phosphate, with the chemical formula , is an inorganic compound that exists in both anhydrous and hydrated forms. It is commonly utilized in various applications, including food processing, pharmaceuticals, and as a buffering agent in biochemical assays. This compound is characterized by its ability to act as a source of phosphate ions and its moderate basicity in aqueous solutions.
Disodium hydrogen phosphate can be synthesized through several methods, primarily involving the neutralization of phosphoric acid with sodium hydroxide or sodium bicarbonate. The industrial production often involves a two-step process starting from dicalcium phosphate or direct neutralization reactions.
Disodium hydrogen phosphate is classified under sodium phosphates, which are salts derived from phosphoric acid. It is also categorized based on its hydration state—anhydrous and dihydrate forms are the most common.
The synthesis requires careful control of temperature (typically between 80-100 °C) and pH (around 8.7-9.2) to ensure optimal yield and purity of the product .
Disodium hydrogen phosphate consists of two sodium ions, one hydrogen ion, and one phosphate ion. Its molecular structure can be represented as follows:
Disodium hydrogen phosphate participates in various chemical reactions:
The mechanism of action for disodium hydrogen phosphate primarily revolves around its role as a buffering agent and its ability to provide phosphate ions necessary for various biochemical processes. In food applications, it helps stabilize pH levels and prevent coagulation during processing.
Disodium hydrogen phosphate has diverse applications across multiple fields:
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